molecular formula C14H11N3O5S B2962871 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895463-10-2

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2962871
M. Wt: 333.32
InChI Key: DMTNDPQOYQDXDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and oxadiazole rings, and the introduction of the phenylsulfonyl group. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring is aromatic and relatively stable, but can undergo reactions at the oxygen atom or the carbon atoms of the ring. The oxadiazole ring can also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental methods. Computational chemistry techniques could also be used to predict these properties .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a variety of derivatives based on the 1,3,4-oxadiazole ring system, demonstrating the flexibility of this core structure in medicinal chemistry. For instance, Nafeesa et al. (2017) developed a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which were evaluated for their antibacterial and anti-enzymatic potential, highlighting the methodological advancements in synthesizing complex molecules with potential biological activities (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Biological Activities

  • Antimicrobial Activity : The synthesized compounds exhibit a range of activities against various bacterial strains. For example, compounds were found to have moderate to significant activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these molecules as novel antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

  • Anticancer and Antitumor Properties : Some derivatives have been evaluated for their potential antitumor activities. Although direct studies on "N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide" are not highlighted, related compounds have shown promising results in inhibiting tumor growth, providing a foundation for further investigation into their anticancer capabilities.

  • Antioxidant Activities : Derivatives containing the 1,3,4-oxadiazole moiety have also been explored for their antioxidant properties, indicating their potential in combating oxidative stress-related diseases. This suggests a broader application in therapeutic interventions where oxidative stress plays a significant role (Basha, Lavanya, Padmaja, & Padmavathi, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and potential environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-12(9-23(19,20)10-5-2-1-3-6-10)15-14-17-16-13(22-14)11-7-4-8-21-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTNDPQOYQDXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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